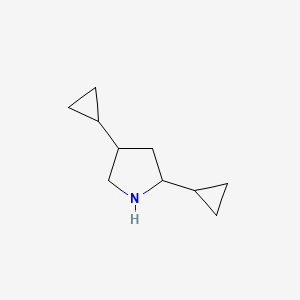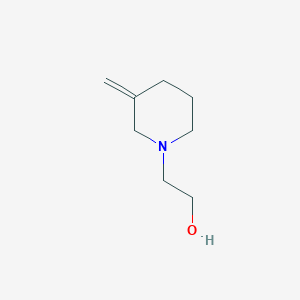![molecular formula C8H11BrN4 B12315747 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine ring fused with an ethanamine group, and it is commonly used in research for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of imidazo[1,2-a]pyrimidine with ethanamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imidazo[1,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various substituted imidazo[1,2-a]pyrimidine compounds .
Scientific Research Applications
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrochloride: Similar structure but different salt form.
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride: Similar structure with a pyridine ring instead of a pyrimidine ring.
2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine hydrochloride: Similar structure with an ethyl group substitution.
Uniqueness
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide is unique due to its specific imidazo[1,2-a]pyrimidine ring system and ethanamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H11BrN4 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylethanamine;hydrobromide |
InChI |
InChI=1S/C8H10N4.BrH/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;/h1,4-6H,2-3,9H2;1H |
InChI Key |
UXTAXDTVWWNUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)




![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315706.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)

![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)

